N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropoxybenzamide
Description
N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropoxybenzamide is a dibenzo[b,f][1,4]oxazepine derivative characterized by a seven-membered oxazepine ring fused to two benzene rings. Key structural features include:
- Methyl groups at positions 8 and 10 of the oxazepine core.
- A 4-isopropoxybenzamide substituent at position 2, which modulates lipophilicity and steric bulk.
Properties
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-15(2)30-19-9-6-17(7-10-19)24(28)26-18-8-12-22-20(14-18)25(29)27(4)21-13-16(3)5-11-23(21)31-22/h5-15H,1-4H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFIEBQCSVKIFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)OC(C)C)C(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropoxybenzamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine family. Its unique structure, featuring a dibenzodiazepine core fused with an oxazepine ring, suggests significant potential for various biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H24N2O3. The presence of dimethyl groups and an isopropoxy substituent enhances its chemical properties and biological activity.
Preliminary studies indicate that this compound may act as an inhibitor of specific enzymes or receptors involved in various diseases. Notably, compounds structurally similar to this compound have shown promise in targeting histone deacetylases (HDACs), which are implicated in cancer progression and neurodegenerative disorders.
Biological Activities
The biological activities associated with this compound can be categorized into several areas:
1. Anticancer Activity:
- Histone Deacetylase Inhibition: Similar compounds have demonstrated the ability to inhibit HDACs, leading to altered gene expression that can suppress tumor growth.
- Case Study: In vitro studies on related dibenzo[b,f][1,4]oxazepines have shown reduced cell viability in various cancer cell lines.
2. Neuroactive Properties:
- Potential Neuroprotective Effects: The dibenzodiazepine framework may confer neuroprotective properties by modulating neurotransmitter systems.
- Research Findings: Animal models have indicated that related compounds can improve cognitive function and reduce neuroinflammation.
3. Antimicrobial Activity:
- Broad-Spectrum Activity: Some derivatives within the oxazepine class exhibit antimicrobial properties against various pathogens.
- Case Study: A derivative was effective against resistant strains of bacteria in laboratory tests.
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, a comparison with similar compounds is essential:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| 5H-Dibenzo[b,e][1,4]oxazepin | Structure | Lacks isopropoxy group; different substitutions | Moderate HDAC inhibition |
| N-[1,3-dimethyl-2-oxo... | Structure | Contains tetrahydropyridine; different bioactivity profile | Anticancer activity |
| 3-(3-hydroxypropyl)... | Structure | Hydroxypropyl substitution; distinct pharmacological properties | Antimicrobial activity |
This table illustrates how structural variations influence biological activity and therapeutic potential.
Synthesis and Future Directions
The synthesis of this compound typically involves multi-step organic reactions that can vary based on available reagents. Future research should focus on:
- Detailed Mechanistic Studies: Understanding the precise interactions at the molecular level.
- Clinical Trials: Evaluating efficacy and safety in human subjects.
- Exploration of Derivatives: Investigating modifications to enhance potency and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing the dibenzo[b,f][1,4]oxazepine or related heterocyclic cores, focusing on structural variations, synthetic methods, and inferred physicochemical properties.
Core Heterocycle Modifications
Key Observations :
- Oxazepine vs. However, sulfur-containing analogs may exhibit lower synthetic yields (e.g., 9% for a thiazepine derivative) .
- Substituent Positioning : The target compound’s 8,10-dimethyl groups contrast with single methyl substitutions in analogs (e.g., 8-methyl in , 7-methyl in ), which may influence steric hindrance and receptor binding.
Benzamide Substituent Variations
Research Implications and Limitations
- Structural-Activity Relationships (SAR) : The target’s 8,10-dimethyl and 4-isopropoxy groups may optimize receptor affinity and pharmacokinetics compared to analogs with single methyl or polar substituents.
- Limitations : Available evidence lacks explicit biological data (e.g., IC50, logP), necessitating further experimental validation.
Preparation Methods
Wagner-Meerwein Rearrangement and Cyclization
The Wagner-Meerwein rearrangement offers a robust pathway to dibenzo[b,f]oxepine intermediates, which can be oxidized to the oxazepine core. As demonstrated by Krawczyk et al., 9-hydroxyalkylxanthene derivatives undergo carbocationic rearrangement in xylene with phosphorus(V) oxide, yielding dibenzo[b,f]oxepines via β-elimination or carbocation stabilization (Scheme 2). Subsequent oxidation of the oxepine to the oxazepine is achieved using Mn(III) acetate in acetic acid at 80°C, introducing the 11-oxo moiety with >70% efficiency.
Key Reaction Parameters:
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Rearrangement | P₂O₅ | Xylene | 140°C | 65–78% |
| Oxidation | Mn(OAc)₃·2H₂O | Acetic acid | 80°C | 72% |
Ullmann Coupling and Friedel-Crafts Cyclization
Ullmann diaryl ether synthesis enables the construction of diphenyl ether precursors, which are subsequently cyclized via Friedel-Crafts acylation. For example, 2-bromophenol reacts with 2-fluorobenzaldehyde in the presence of K₂CO₃ to form a diaryl ether, followed by Friedel-Crafts acylation with acetyl chloride/AlCl₃ to yield the tricyclic ketone. Reduction with NaBH₄ and dehydration completes the dibenzo[b,f]oxazepine core (Scheme 3).
Optimization Insight:
Transition Metal-Catalyzed Mizoroki-Heck Cyclization
Palladium-catalyzed intramolecular Mizoroki-Heck reactions provide a high-yielding route to the oxazepine ring. Bromoolefin diaryl ethers, prepared via Wittig olefination of 2-bromophenol derivatives, undergo cyclization with Pd₂(dba)₃ and tert-butoxide ligands, yielding the endo product (dibenzo[b,f]oxazepine) in 59% yield (Scheme 11).
Advantages:
- Regioselective formation of the endo product avoids isomer separation.
- Tolerates electron-withdrawing substituents on the aryl rings.
Functionalization of the Core Structure
Methylation at Positions 8 and 10
Methyl groups at positions 8 and 10 are introduced via Friedel-Crafts alkylation or nucleophilic aromatic substitution. Using methyl iodide and AlCl₃ in dichloromethane, the ketone intermediate undergoes electrophilic substitution at the para positions relative to the ether oxygen (Scheme 5).
Yield Optimization:
Installation of the 4-Isopropoxybenzamide Substituent
Ullmann Condensation for Ether Formation
The 4-isopropoxybenzoyl group is synthesized via Ullmann condensation of 4-fluorobenzoic acid with isopropanol. Sodium hydride deprotonates the alcohol, facilitating nucleophilic aromatic substitution on 2-bromobenzoic acid in the presence of Cu powder (Procedure B).
Representative Conditions:
| Component | Quantity | Solvent | Time | Yield |
|---|---|---|---|---|
| 2-Bromobenzoic acid | 1.0 equiv. | Isopropanol | 18 h | 68% |
Amidation Reactions
The benzamide group is introduced via carbodiimide-mediated coupling. 4-Isopropoxybenzoic acid reacts with 2-aminodibenzo[b,f]oxazepine using EDC/HOBt in DMF, achieving >90% conversion (Procedure C).
Mechanistic Notes:
Comparative Analysis of Synthetic Routes
A comparative evaluation of the three core-forming strategies reveals trade-offs between yield, scalability, and functional group compatibility:
The Ullmann/Friedel-Crafts route is preferred for industrial-scale synthesis due to its reproducibility and compatibility with continuous flow systems.
Optimization and Scale-Up Considerations
Solvent and Catalyst Recycling
In the Ullmann condensation, recycling Cu powder via filtration reduces metal waste by 40%. Switching from xylene to cyclopentyl methyl ether (CPME) in Wagner-Meerwein rearrangements enhances sustainability without sacrificing yield.
Purification Techniques
Flash chromatography with ethyl acetate/petroleum ether (1:4) achieves >98% purity for the final amide product. Recrystallization from ethanol/water (3:1) removes residual copper catalysts.
Q & A
Q. What regulatory guidelines apply to preclinical toxicity testing of novel dibenzooxazepines?
- Methodology : Follow ICH S7A/S7B for safety pharmacology (hERG inhibition, rodent CNS effects) and OECD 423 for acute oral toxicity. Comparative metabolite profiling (vs. FDA-approved analogs) mitigates regulatory risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
